

Application Note: Determination of Di(2-ethylhexyl) Phthalate (DEHP) in Water Samples

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Compound of Interest

Compound Name: DEHP (Standard)

Cat. No.: B1670192

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Abstract

Di(2-ethylhexyl) phthalate (DEHP) is a widespread environmental contaminant and a suspected endocrine disruptor, making its detection in water sources a critical concern.^{[1][2]} This application note provides detailed protocols for the analysis of DEHP in water samples using modern analytical techniques. The methods described are applicable for researchers, scientists, and professionals in environmental monitoring and drug development who require sensitive and reliable quantification of this compound. The protocols cover sample preparation via Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Di(2-ethylhexyl) phthalate (DEHP) is a synthetic chemical widely used as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).^[3] Its extensive use in consumer products like food packaging, medical devices, and children's toys leads to its release into the environment.^[3] Consequently, DEHP is frequently detected in various environmental matrices, including water, soil, and air.^[4] Due to its potential endocrine-disrupting properties and other adverse health effects, several regulatory bodies, including the U.S. Environmental Protection Agency (EPA), have classified DEHP as a priority pollutant and established maximum admissible concentrations in drinking water.^[4]

Accurate and sensitive monitoring of DEHP in water at trace levels is essential for assessing human exposure and ensuring water quality.[1][2] This document outlines validated methods for DEHP analysis, focusing on robust sample preparation techniques and highly selective instrumental analysis.

Experimental Protocols

SPE is a widely used technique for the preconcentration and cleanup of DEHP from water samples, offering high recovery rates and reducing matrix interference.[5] C18 or Florisil cartridges are commonly used sorbents.[4][6]

Materials:

- SPE cartridges (e.g., C18, 500 mg, 3 mL or Florisil, 1 g, 6 mL)[4]
- Methanol (HPLC grade)[6]
- Ethyl Acetate (GC grade)[4]
- Dichloromethane (HPLC grade)[6]
- Deionized water (phthalate-free)[7]
- Nitrogen gas for evaporation[7]
- Glassware (thoroughly washed and rinsed with solvent to avoid contamination)[7]

Protocol:

- **Cartridge Conditioning:** Condition the SPE column by passing 5.0 mL of methanol, followed by 5.0 mL of deionized water under a gentle vacuum.[4]
- **Sample Loading:** Pass a 100 mL to 500 mL water sample through the conditioned cartridge at a steady flow rate of approximately 1.0 mL/min.[4][7] The pH of the sample can be adjusted to below 7 to ensure DEHP is protonated, which can improve extraction efficiency.
[1]

- Cartridge Washing (Optional): To remove interfering substances, wash the cartridge with a small volume of a methanol/water mixture.
- Cartridge Drying: Dry the cartridge by passing nitrogen gas through it to remove residual water.[6]
- Elution: Elute the retained DEHP from the cartridge using an appropriate solvent. A common elution solvent is 5 mL of ethyl acetate for Florisil cartridges or a 50:50 (v/v) mixture of methanol and dichloromethane for C18 cartridges.[4][6]
- Concentration: Evaporate the eluent to near dryness under a gentle stream of nitrogen at approximately 40°C.[7]
- Reconstitution: Reconstitute the residue in a small, precise volume (e.g., 300 µL) of a suitable solvent (e.g., methanol or hexane) compatible with the analytical instrument.[7] An internal standard may be added at this stage for accurate quantification.[6]

LLE is a classic method for extracting organic compounds from aqueous samples. Although it can be effective, it often requires larger volumes of organic solvents compared to SPE.[4]

Materials:

- Separatory funnel (1 L)
- Methylene chloride or a mixture of methylene chloride–petroleum ether (20:80, v/v)[7]
- Anhydrous sodium sulfate[7]
- Rotary evaporator[7]
- Nitrogen gas[7]

Protocol:

- Extraction: Place a 500 mL water sample into a 1 L separatory funnel.[7]
- Add 40 mL of the extraction solvent (e.g., methylene chloride–petroleum ether mixture).[7]

- Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
- Allow the layers to separate. Drain the organic layer (bottom layer for methylene chloride) into a flask.
- Repeat the extraction process with a fresh 40 mL portion of the solvent.[\[7\]](#)
- Drying: Combine the organic extracts and dry them by passing them through a funnel containing anhydrous sodium sulfate.[\[7\]](#)
- Concentration: Concentrate the dried extract using a rotary evaporator at 40°C.[\[7\]](#) Further concentrate to near dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the final residue in a small volume of a suitable solvent for analysis.

Instrumental Analysis

GC-MS is a robust and widely used technique for the quantification of DEHP.[\[8\]](#)[\[9\]](#)

Typical GC-MS Conditions:

- GC System: Agilent 7890A or similar[\[10\]](#)
- Column: SPB-5 fused silica capillary column (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.[\[7\]](#)
- Injector: Splitless mode at 260°C.[\[7\]](#)
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[\[9\]](#)
- Oven Program: Initial temperature of 60-80°C (hold for 1-2 min), ramp at 17-20°C/min to 280-320°C, and hold for 5 min.[\[7\]](#)[\[9\]](#)
- MS System: Agilent 5975C or similar[\[10\]](#)
- Ionization Mode: Electron Impact (EI) at 70 eV.[\[9\]](#)

- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for DEHP are often m/z 149, 167, and 57.[9][11] The ion m/z 149 is a characteristic base peak for many phthalates.[9]

LC-MS/MS offers high sensitivity and selectivity, often requiring less sample cleanup than GC-based methods and avoiding the need for derivatization.[5]

Typical LC-MS/MS Conditions:

- LC System: Agilent 1260 RRLC or similar[10]
- Column: Reversed-phase C18 column (e.g., 100 mm x 5 μ m).[12][13]
- Mobile Phase: Isocratic or gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol.[12][14] A common mobile phase is a mixture of methanol, ammonium acetate, deionized water, and formic acid (68:30:2:0.1%).[13]
- Flow Rate: 1.0 mL/min.[12][13]
- Column Temperature: 30°C.[12][15]
- MS/MS System: Agilent 6400 Series Triple Quadrupole or similar[10]
- Ionization Mode: Electrospray Ionization (ESI).
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.[8] For DEHP, a common transition is monitoring the precursor ion (e.g., m/z 391) to product ions (e.g., m/z 149, 167). The molecular ion for DEHP has been reported at m/z 390.56.[13]

Data Presentation

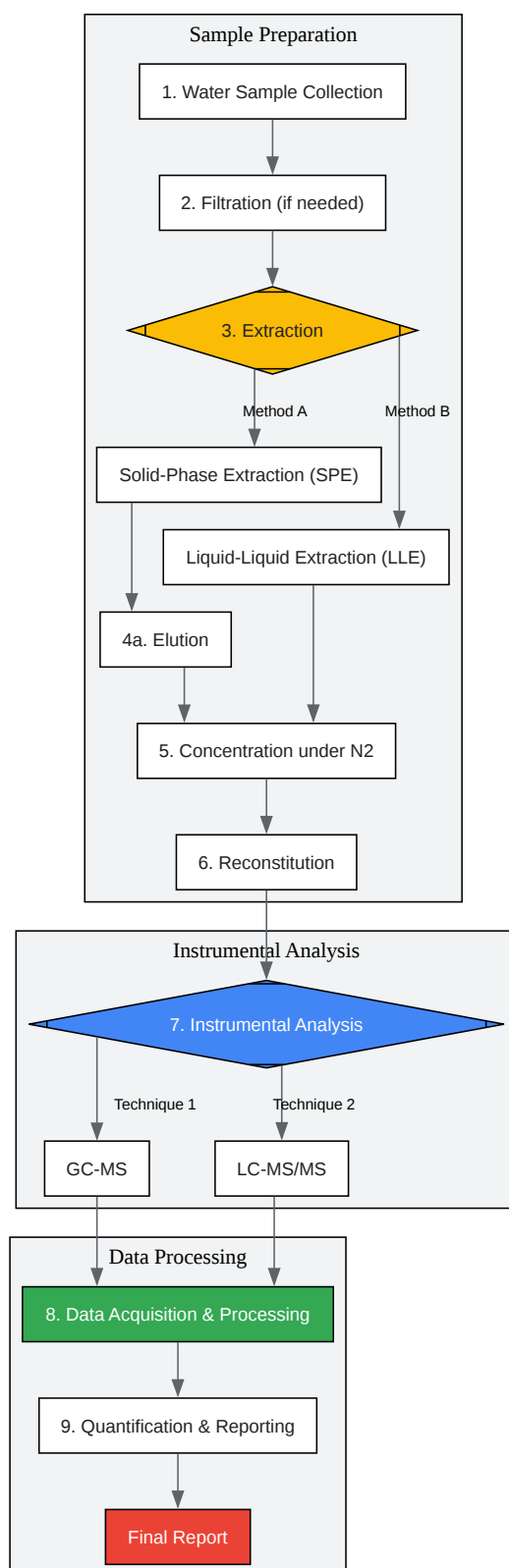
The performance of various methods for DEHP analysis in water is summarized below. These values highlight the sensitivity and reliability of the described protocols.

Analytical Method	Sample Preparation	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery (%)	Relative Standard Deviation (RSD) (%)	Reference
HPLC-UV	MEPS	-	2.4 pg/mL	-	≤ 2.4	[1][2]
HPLC	SPME	0.6 µg/L	1.9 µg/L	-	2 - 5	[16]
GC-MS	SPE (Florisil)	-	25 - 50 µg/L	98.2 - 110	-	[4]
GC-MS	LLE	0.05 µg/L	-	-	-	[9][11]
GC-MS/MS	SPME	0.3 - 2.6 ng/mL	-	-	-	[8]
LC-MS/MS	LLE	0.02 ng/mL	0.06 ng/mL	98.08	0.96	[13]
LC-MS/MS	SPE	0.2 ng/L	-	70 - 98	< 5	[5]
UPLC-ESI-MS/MS	Direct Injection	0.32–0.54 ng/mL	-	-	-	[14]

MEPS: Microextraction by Packed Sorbent; SPME: Solid-Phase Microextraction

Workflow Visualization

The following diagram illustrates the general experimental workflow for the analysis of DEHP in water samples.



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Caption: Workflow for DEHP analysis in water.

Conclusion

The protocols detailed in this application note provide robust and sensitive methods for the determination of DEHP in water samples. The combination of efficient sample preparation techniques like SPE with powerful analytical instruments such as GC-MS and LC-MS/MS allows for the reliable quantification of DEHP at levels relevant to environmental and health standards. Proper selection of the method should be based on the required sensitivity, available instrumentation, and the complexity of the water matrix. Adherence to these protocols will enable researchers and scientists to generate high-quality data for environmental monitoring, risk assessment, and regulatory compliance.

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